methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate
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Overview
Description
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using thionyl chloride or phosphorus pentachloride.
Esterification: The esterification reaction involves the reaction of the chlorinated chromen-2-one with methyl 2-hydroxyacetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-chloro-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate: Lacks the methoxy group at the 7-position.
Methyl 2-{[3-chloro-7-(2-hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate: Contains a hydroxy group instead of a methoxy group at the 7-position.
Uniqueness
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other scientific research applications.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO8/c1-8-14-10(24-7-13(19)22-3)4-9(23-6-12(18)21-2)5-11(14)25-16(20)15(8)17/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOANIJDFNQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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